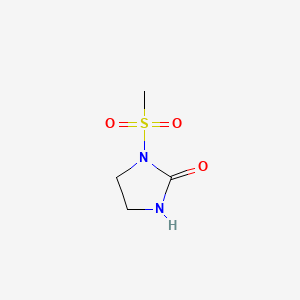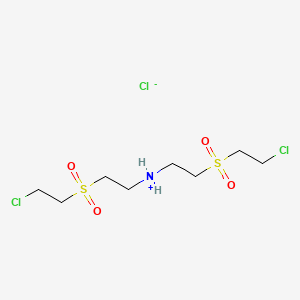![molecular formula C6H7N3O4 B1364209 Acide [(4-méthyl-furazan-3-carbonyl)-amino]acétique CAS No. 797806-70-3](/img/structure/B1364209.png)
Acide [(4-méthyl-furazan-3-carbonyl)-amino]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is characterized by the presence of a furazan ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also contains a carboxyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
Target of Action
The primary targets of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen
Biochemical Pathways
The specific biochemical pathways affected by “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. activities . This suggests that the compound may affect pathways related to these biological activities.
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid typically involves the reaction of 4-methyl-furazan-3-carboxylic acid with amino acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furazan ring can be oxidized to form furazan-3,4-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form 4-methyl-furazan-3-carboxamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Furazan-3,4-dicarboxylic acid derivatives.
Reduction: 4-Methyl-furazan-3-carboxamide.
Substitution: Various substituted amides and esters.
Comparaison Avec Des Composés Similaires
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can be compared with other similar compounds, such as:
4-Aminofurazan-3-carboxylic acid amidrazone: Known for its use in desensitizing energetic materials.
4-R-furazan-3-carboxylic acid amidrazones: Used in the synthesis of thermally stable polymers and photo materials.
3,4-Dicyanofurazan: A substrate for the design and synthesis of symmetrical energetic structures.
The uniqueness of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMNUWENSCPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389514 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-70-3 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














